molecular formula C24H24F3N3O B11573059 N,N-Dibenzyl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide

N,N-Dibenzyl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide

Cat. No.: B11573059
M. Wt: 427.5 g/mol
InChI Key: MYZRWYJXVVCWOI-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide: is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group and an indazole ring

Properties

Molecular Formula

C24H24F3N3O

Molecular Weight

427.5 g/mol

IUPAC Name

N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C24H24F3N3O/c25-24(26,27)23-20-13-7-8-14-21(20)30(28-23)17-22(31)29(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2

InChI Key

MYZRWYJXVVCWOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with N,N-dibenzylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dimethyl-3-(trifluoromethyl)benzamide
  • N,N-dibenzyl-2-(trifluoromethyl)acetamide

Uniqueness: N,N-dibenzyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is unique due to its indazole ring and trifluoromethyl group These structural features confer distinct chemical and biological properties, making it different from other similar compounds

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